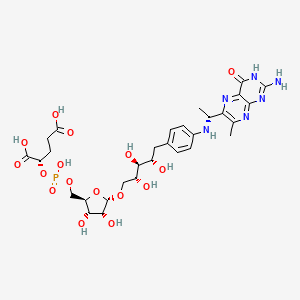
Methanopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanopterin is a pterin derivative that plays a crucial role in the metabolism of methanogenic archaeaThis compound is structurally and functionally analogous to folic acid, which is found in other organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanopterin can be synthesized through a series of chemical reactions involving the reduction of pterin derivatives. The synthesis typically involves the use of coenzyme F420-dependent enzymes, such as 5,10-methylenetetrahydrothis compound reductase .
Industrial Production Methods: Large-scale production of this compound involves the anaerobic growth of methanogenic bacteria in fermentors. Advanced purification techniques and modern two-dimensional high-frequency nuclear-magnetic-resonance methods are used to elucidate the structure and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Methanopterin undergoes various chemical reactions, including reduction and oxidation. The reduction of 5,10-methylenetetrahydrothis compound to 5-methyl-H4MPT is catalyzed by coenzyme F420-dependent enzymes .
Common Reagents and Conditions: The reactions typically occur under anaerobic conditions with the presence of specific enzymes and coenzymes. For example, the reduction reaction involves coenzyme F420 as a cosubstrate .
Major Products: The major products formed from these reactions include methane and other reduced one-carbon compounds .
Aplicaciones Científicas De Investigación
Methanopterin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a one-carbon carrier in the metabolism of methanogenic archaea, sulfate-reducing archaea, and methylotrophic bacteria . Additionally, this compound is involved in the biosynthesis of tetrahydrothis compound, which is crucial for the reduction of carbon dioxide to methane .
Mecanismo De Acción
Methanopterin functions as a coenzyme in the methanogenesis pathway. It facilitates the transfer of one-carbon units during the reduction of carbon dioxide to methane. The mechanism involves the formation of a ternary complex with methyl coenzyme M and coenzyme B, which is then reduced by a nickel-containing protein .
Comparación Con Compuestos Similares
- Folic Acid
- Tetrahydrofolate
- Methanofuran
Methanopterin’s uniqueness lies in its specific role in the methanogenesis pathway, which is not shared by its analogs .
Propiedades
Número CAS |
79484-89-2 |
|---|---|
Fórmula molecular |
C30H41N6O16P |
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1 |
Clave InChI |
ZHAHWVAVMXKKOA-NKRFXTRVSA-N |
SMILES isomérico |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](C)NC3=CC=C(C=C3)C[C@@H]([C@@H]([C@@H](CO[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O |
SMILES canónico |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
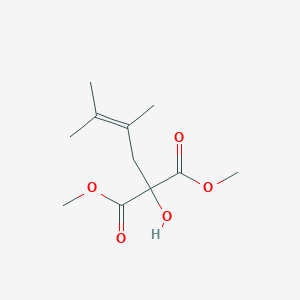

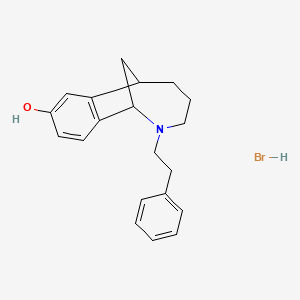

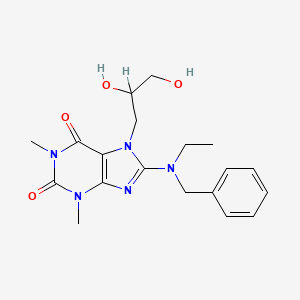
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
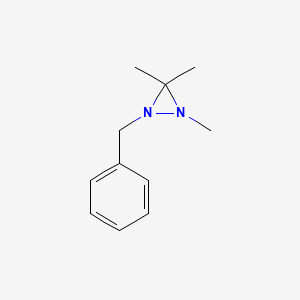

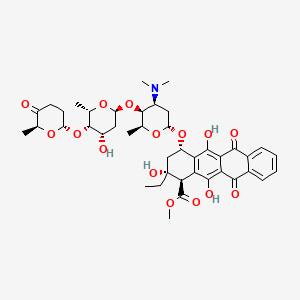
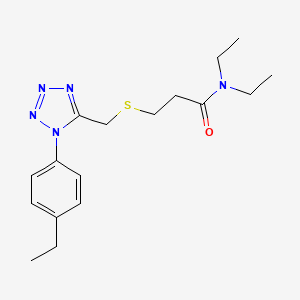
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)


